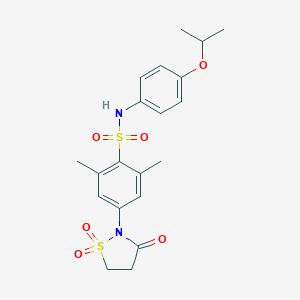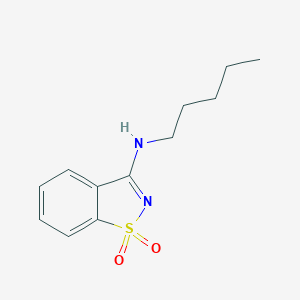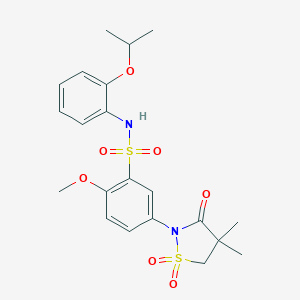![molecular formula C13H12N6O3S2 B253840 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B253840.png)
4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has shown promising results in biological studies, making it a subject of interest for researchers.
Mecanismo De Acción
The exact mechanism of action of 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are essential for the growth and survival of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that the compound has a significant effect on the biochemical and physiological processes of cancer cells and bacteria. It has been observed to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria by disrupting their cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various biological studies. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide. These include:
1. Further studies on the mechanism of action of the compound to better understand its mode of action.
2. Development of new derivatives of the compound with improved solubility and bioavailability.
3. Investigation of the potential of the compound in treating other diseases such as fungal infections.
4. Clinical trials to evaluate the efficacy and safety of the compound in humans.
In conclusion, 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide is a promising compound that has shown potential applications in various fields of science. Its mechanism of action and physiological effects make it a subject of interest for further research. Future studies could lead to the development of new therapies for cancer and bacterial infections.
Métodos De Síntesis
The synthesis of 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 2-aminothiazole and 6-methyl-1,2,4-triazin-3,5(2H,4H)-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in various fields of science. In biological studies, it has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy. It has also been studied for its antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Propiedades
Nombre del producto |
4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H12N6O3S2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N6O3S2/c1-8-11(20)16-12(18-17-8)15-9-2-4-10(5-3-9)24(21,22)19-13-14-6-7-23-13/h2-7H,1H3,(H,14,19)(H2,15,16,18,20) |
Clave InChI |
NYCBUIXYYFJJRB-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
SMILES canónico |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-bromophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B253760.png)
![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)



![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)
![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)

![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)

